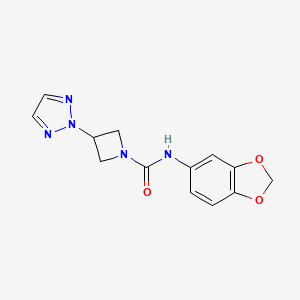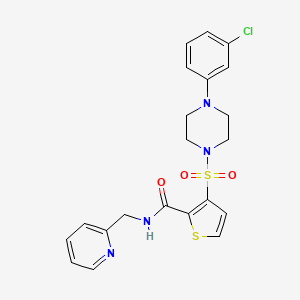
N-(1,3-Benzodioxol-5-yl)-3-(triazol-2-yl)azetidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-Benzodioxol-5-yl)-3-(triazol-2-yl)azetidine-1-carboxamide is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a complex molecule that has shown promising results in the areas of drug discovery, materials science, and biochemistry.
Mecanismo De Acción
The mechanism of action of N-(1,3-Benzodioxol-5-yl)-3-(triazol-2-yl)azetidine-1-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body that are involved in disease progression. The compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(1,3-Benzodioxol-5-yl)-3-(triazol-2-yl)azetidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1,3-Benzodioxol-5-yl)-3-(triazol-2-yl)azetidine-1-carboxamide is its potential as a therapeutic agent. The compound has shown promising results in preclinical studies and may have applications in the treatment of various diseases. However, one of the limitations of the compound is its complexity, which makes it difficult to synthesize and purify. Additionally, the compound may have limited solubility in certain solvents, which may make it difficult to work with in certain lab settings.
Direcciones Futuras
There are several future directions for research on N-(1,3-Benzodioxol-5-yl)-3-(triazol-2-yl)azetidine-1-carboxamide. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the investigation of the compound's mechanism of action and its potential applications in the treatment of various diseases. Finally, the compound's potential use as a molecular probe in biochemistry and materials science should also be explored further.
Métodos De Síntesis
N-(1,3-Benzodioxol-5-yl)-3-(triazol-2-yl)azetidine-1-carboxamide can be synthesized using a multistep process that involves the reaction of various chemical reagents. The synthesis method involves the use of a triazole ring, which is a common building block in medicinal chemistry. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(1,3-Benzodioxol-5-yl)-3-(triazol-2-yl)azetidine-1-carboxamide has been studied extensively for its potential applications in drug discovery. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and HIV. The compound has also been studied for its potential use as a molecular probe in biochemistry and materials science.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(triazol-2-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c19-13(17-6-10(7-17)18-14-3-4-15-18)16-9-1-2-11-12(5-9)21-8-20-11/h1-5,10H,6-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVIWWRYHLHCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2779497.png)



![ethyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2779503.png)

![(2,5-dimethylfuran-3-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2779510.png)


![[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B2779515.png)
![2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole](/img/structure/B2779517.png)
![(1-(Cyclopropylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2779518.png)
![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2779519.png)
